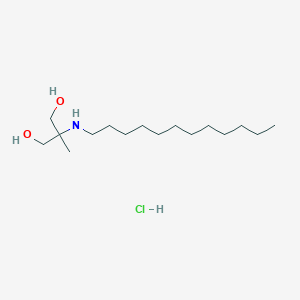
1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride
Beschreibung
1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride is a chemical compound with a variety of applications in different fields. It is a derivative of 1,3-propanediol, which is a versatile platform chemical widely used in the cosmetics, pharmaceutical, and polymer industries
Eigenschaften
IUPAC Name |
2-(dodecylamino)-2-methylpropane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-17-16(2,14-18)15-19;/h17-19H,3-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESYBJDGCMPYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(C)(CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158168 | |
| Record name | 1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-80-8 | |
| Record name | 1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
The synthesis of 1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride involves several steps. One common method is the reaction of 1,3-propanediol with dodecylamine and methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale reactors and continuous processing to optimize efficiency and reduce costs .
Analyse Chemischer Reaktionen
1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be used as a surfactant or emulsifying agent in various formulations . Additionally, it is used in the industry for the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride involves its interaction with molecular targets and pathways in biological systems. It can interact with cell membranes, altering their permeability and fluidity . This interaction can affect various cellular processes, including signal transduction and transport mechanisms . The compound’s amphiphilic nature allows it to integrate into lipid bilayers, influencing membrane dynamics and function .
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride can be compared with other similar compounds, such as 2-amino-1,3-propanediol and 1,3-propanediol . While all these compounds share a common backbone, their functional groups and side chains confer different properties and applications. For instance, 2-amino-1,3-propanediol is widely used as an intermediate in the synthesis of pharmaceuticals and surfactants . The unique dodecylamino group in this compound provides it with distinct amphiphilic properties, making it suitable for specific applications in drug delivery and material science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


